molecular formula C11H15N3 B1489624 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile CAS No. 2256060-14-5

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile

Cat. No. B1489624
CAS RN: 2256060-14-5
M. Wt: 189.26 g/mol
InChI Key: SFOZHBRKXCFVLS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile (DMAT) is an organic compound with a wide range of applications in various fields of science. DMAT is an important intermediate in organic synthesis and is used as a building block in the production of a variety of drugs, fragrances, and other materials. It is also used as a catalyst in the production of polymers, and as a reagent in the synthesis of pharmaceuticals and other compounds. DMAT is an important component of many laboratory experiments and has been studied extensively in recent years.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Pathways : Research has demonstrated innovative synthetic routes to produce compounds with structures related to 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile. For instance, the reaction of 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide with dimethylamine led to the formation of a dimethylamino-substituted oxazole derivative, showcasing regioselective alkylation and diastereoselective reactions with aromatic aldehydes to form new 2-(oxiran-2-yl)-1,3-oxazoles (Shablykin et al., 2018).
  • Electrosynthesis : Another study highlighted the electrosynthesis of pyridines, including 2,4,6-trimethylpyridine-3,5-dicarbonitrile, from acetonitrile, demonstrating a paired electrosynthesis process involving both electrodes, which is a remarkable example of utilizing simple starting materials for complex molecule synthesis (Otero et al., 2005).

Spectral Analysis and Quantum Chemical Studies

  • Spectral Characterization : The spectral properties (FT-IR, NMR, UV–Visible) and quantum chemical characteristics (molecular geometry, NBO, NLO, chemical reactivity, thermodynamic properties) of novel synthesized compounds have been extensively analyzed. Such studies provide a deep understanding of the electronic properties and reactivity of these molecules, which is crucial for their potential applications in various fields (Fatma et al., 2015).

Potential Applications in Material Science

  • Nonlinear Optical Properties : Certain derivatives exhibit nonlinear optical behavior, suggesting their potential applications in optical devices and materials. The detailed quantum chemical studies shed light on their electronic properties and interactions, which are fundamental for designing advanced materials (Patel et al., 2011).

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of enzymatic activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to changes in its efficacy and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

properties

IUPAC Name

2-(dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7-8(2)10(6-12)11(14(4)5)13-9(7)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOZHBRKXCFVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)N(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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